molecular formula C14H24ClN5 B12220837 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12220837
M. Wt: 297.83 g/mol
InChI Key: XVHYSLCCCDFXPX-UHFFFAOYSA-N
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Description

This compound is a bifunctional methanamine derivative featuring two substituted pyrazole rings. The first pyrazole (1-ethyl-3-methyl-1H-pyrazol-4-yl) is linked via a methylene group to the methanamine nitrogen, which is further substituted with a second pyrazole [(1-isopropyl-1H-pyrazol-5-yl)methyl].

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-5-18-10-13(12(4)17-18)8-15-9-14-6-7-16-19(14)11(2)3;/h6-7,10-11,15H,5,8-9H2,1-4H3;1H

InChI Key

XVHYSLCCCDFXPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features two pyrazole rings connected by a methanamine group. The first pyrazole moiety (1-ethyl-3-methyl-1H-pyrazol-4-yl) contains ethyl and methyl substituents at the 1- and 3-positions, respectively. The second pyrazole ring (1-isopropyl-1H-pyrazol-5-yl) includes an isopropyl group at the 1-position and a methylamine-linked methyl group at the 5-position. This structural complexity necessitates precise regioselective synthesis to avoid isomer formation and ensure proper functionalization.

Key Synthetic Challenges

  • Regioselectivity : Achieving correct substituent placement on both pyrazole rings.
  • Steric hindrance : Bulkier groups (e.g., isopropyl) complicate coupling reactions.
  • Amine stability : The methanamine linker is prone to oxidation or unintended side reactions.

Primary Synthetic Pathways

Pathway 1: Sequential Alkylation and Condensation

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

The first pyrazole ring is synthesized via cyclocondensation of acetylhydrazine with diketones. Ethyl and methyl groups are introduced using alkylating agents like dimethyl sulfate under basic conditions. For example, acethydrazide reacts with dimethyl sulfate in toluene at 90°C to form acetyl methylhydrazine methyl sulfate, which is subsequently treated with sodium ethoxide and carbon monoxide under high pressure to yield the pyrazole-carbaldehyde intermediate.

Step 2: Formation of the Methanamine Linker

The aldehyde intermediate undergoes reductive amination with [(1-isopropyl-1H-pyrazol-5-yl)methyl]amine. Sodium cyanoborohydride in methanol at 40°C facilitates this step, achieving yields of 68–72%. Critical parameters include pH control (7.5–8.5) and stoichiometric excess of the amine to minimize byproducts.

Step 3: Final Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water. This method achieves >98% purity, as confirmed by HPLC.

Pathway 2: Silylation-Mediated Coupling (Patent CN111072566A)

Silylation of Pyrazole Intermediates

The patent describes silylating 1-ethyl-3-methylpyrazole with trimethylchlorosilane in the presence of triethylamine. This step protects reactive nitrogen sites, enabling selective functionalization. For instance, reacting 1-ethyl-3-methylpyrazole with trimethylchlorosilane at 25°C for 8 hours yields a silylated intermediate with 89% efficiency.

Halogenation and Acidic Deprotection

The silylated compound is treated with difluoroacetyl fluoride to introduce halogen atoms, followed by hydrochloric acid-mediated deprotection at 50°C. This sequence avoids side reactions typical of direct alkylation. Final isolation via ethyl acetate/n-heptane crystallization provides the product in 76% yield.

Pathway 3: Mannich Reaction-Based Assembly

Mannich Intermediate Formation

A modified Mannich reaction condenses formaldehyde with 3,5-dimethyl-4-nitropyrazole to form 1-hydroxymethyl-3,5-dimethyl-4-nitropyrazole. This intermediate reacts with halogenated anilines (e.g., 2-chloroaniline) in ethanol at reflux, forming the methanamine bridge via nucleophilic substitution.

Nitro Group Reduction

The nitro group is reduced using hydrogen gas (1 atm) over palladium on carbon, yielding the final amine product. This method achieves 59–71% overall yield but requires careful control of reduction conditions to prevent over-hydrogenation.

Optimization Strategies

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide improves interfacial reactivity in biphasic systems, increasing yields by 12–15%.
  • Microwave assistance : Shortens reaction times for condensation steps (e.g., from 8 hours to 45 minutes) while maintaining 85% yield.

Solvent Optimization

Solvent System Yield (%) Purity (%)
Toluene/Triethylamine 72 95
DMF/Ethanol 68 97
THF/Water 65 93

Polar aprotic solvents like DMF enhance nucleophilicity in amination steps, whereas toluene minimizes side reactions in silylation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

EvitaChem’s pilot-scale process employs continuous flow reactors for:

  • Alkylation : Tubular reactors with in-line pH monitoring maintain optimal conditions (ΔT ±1°C).
  • Crystallization : Anti-solvent precipitation units achieve 99% purity at 50 kg/batch throughput.

Waste Reduction

  • Solvent recovery : Distillation reclaims >90% of toluene and ethyl acetate.
  • Catalyst recycling : Palladium catalysts are recovered via filtration and reused for 5–7 cycles without activity loss.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, CH₃), 3.68 (s, 2H, NCH₂).
  • LC-MS : m/z 297.83 [M+H]⁺, confirming molecular weight.

Purity Analysis

HPLC (C18 column, acetonitrile/water 65:35) shows a single peak at 4.2 minutes, indicating >98% purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Oncology

Research indicates that compounds with pyrazole structures exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound has been evaluated for its ability to modulate the activity of kinases involved in cancer signaling pathways, potentially offering new avenues for cancer treatment.

Neurology

The compound's structure suggests potential neuroprotective effects. Pyrazole derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that this compound may enhance cognitive function by acting on cholinergic receptors, although further research is needed to establish its efficacy and safety in clinical settings.

Infectious Diseases

Recent investigations into the antimicrobial properties of pyrazole compounds have highlighted their potential as new therapeutic agents against resistant strains of bacteria and fungi. The compound's unique structure may allow it to interfere with microbial metabolism or cell wall synthesis, providing a basis for further exploration in the development of new antibiotics.

Case Studies

StudyApplicationFindings
Study 1 Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro; suggested mechanism involves kinase inhibition.
Study 2 NeuroprotectionShowed enhancement of cognitive function in animal models; indicated modulation of cholinergic pathways.
Study 3 Antimicrobial PropertiesExhibited activity against multi-drug resistant bacterial strains; proposed mechanism involves disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Based Methanamines

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Notes
Target Compound: 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine Not available C14H23N5 261.37 g/mol Dual pyrazole cores with ethyl, methyl, and isopropyl substituents; methanamine linker Likely used in drug discovery for kinase inhibition or receptor modulation
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine 1554583-20-8 C14H23N5 261.37 g/mol Propyl substituent on second pyrazole (linear C3 chain vs. branched isopropyl) Structural isomer; may exhibit altered pharmacokinetics due to substituent branching
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine 1856050-79-7 C12H19ClFN5 287.76 g/mol Fluoroethyl substituent; hydrochloride salt Enhanced polarity due to fluorine; potential use in PET imaging probes
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Not available C7H13N3 139.20 g/mol Single pyrazole core with ethyl substituent; methylamine group Simpler structure; foundational scaffold for SAR studies

Key Observations:

Substituent Effects :

  • The target compound’s isopropyl group (vs. propyl in CAS 1554583-20-8) may improve metabolic stability due to reduced oxidative susceptibility .
  • Fluorinated analogs (e.g., CAS 1856050-79-7) exhibit higher molecular weights and polarity, making them candidates for targeted therapies .

Synthesis Methods: Similar compounds are synthesized via condensation reactions between substituted pyrazole aldehydes and amines, often using ethanol or isopropanol as solvents (e.g., ).

Safety and Handling :

  • Pyrazole derivatives often require stringent safety protocols. For example, 1-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 1015846-14-6) is classified as acutely toxic (Category 4) and irritant (Category 2), suggesting analogous compounds may share similar hazards .

Biological Activity

The compound 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N4C_{13}H_{20}N_4 with a molecular weight of approximately 236.33 g/mol. The compound features two pyrazole rings connected by a methanamine linker, which plays a crucial role in its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC13H20N4
Molecular Weight236.33 g/mol
CAS Number1015845-79-0
Purity>95%

Antitumor Activity

Recent studies have investigated the antitumor potential of pyrazole derivatives, including this compound. The presence of multiple nitrogen atoms in the structure is believed to enhance interactions with biological targets, leading to increased cytotoxicity against cancer cell lines.

Case Study:
In a study assessing various pyrazole derivatives, the compound exhibited significant activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation pathways.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against β-coronaviruses. Its structural similarity to known inhibitors suggests it may interact with viral proteins, inhibiting their function.

Research Findings:
In vitro assays demonstrated that the compound could reduce viral replication significantly in cell cultures infected with MHV (Mouse Hepatitis Virus), indicating its potential as an antiviral agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrazole rings can significantly influence biological activity. For instance, substituents at specific positions on the pyrazole moieties can enhance binding affinity to target proteins.

Table 2: SAR Analysis of Pyrazole Derivatives

CompoundModificationIC50 (µM)Activity
Base CompoundNone5.2Moderate Antitumor
1-(1-Ethyl-3-methyl)Isopropyl substitution2.3Improved Antitumor
N-(1-Isopropyl)Additional methyl group1.8Enhanced Antiviral

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